![molecular formula C23H15BrClFN2O3 B12632428 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes multiple halogenated phenyl groups and a pyrrolo[3,4-d][1,2]oxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials often include halogenated benzene derivatives and oxazole precursors. Key steps in the synthesis may include:
Halogenation: Introduction of bromine, fluorine, and chlorine atoms into the phenyl rings.
Cyclization: Formation of the pyrrolo[3,4-d][1,2]oxazole core through cyclization reactions.
Coupling Reactions: Use of coupling reagents to link the various phenyl groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Material Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological molecules and potential use as a biochemical probe.
作用机制
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(3-bromo-2-chlorophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 3-(4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Uniqueness
The uniqueness of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its specific combination of halogenated phenyl groups and the pyrrolo[3,4-d][1,2]oxazole core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C23H15BrClFN2O3 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC 名称 |
3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H15BrClFN2O3/c24-17-11-13(9-10-18(17)26)20-19-21(31-28(20)15-6-2-1-3-7-15)23(30)27(22(19)29)16-8-4-5-14(25)12-16/h1-12,19-21H |
InChI 键 |
HEMZGEPJUBCQCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC(=C(C=C5)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)
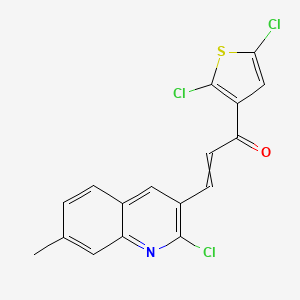
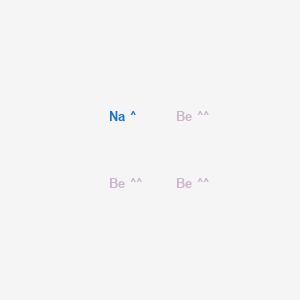
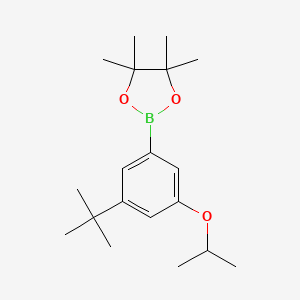
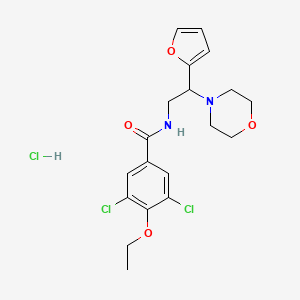
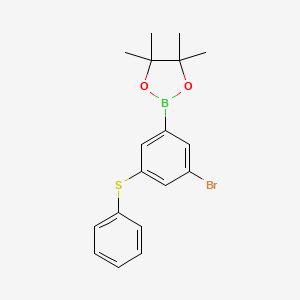
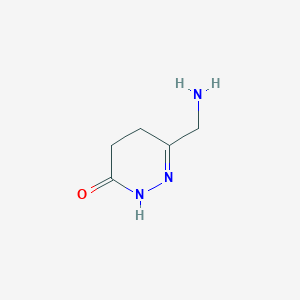
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
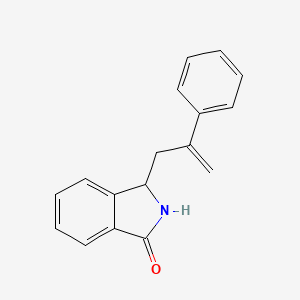
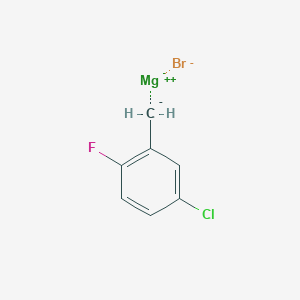
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

